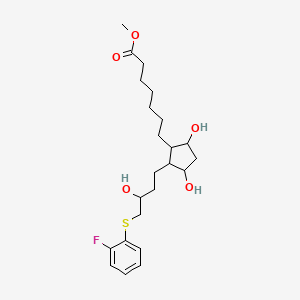
14(15)-Eet-SI
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14(15)-Epoxyeicosatrienoic acid silyl ether (14(15)-Eet-SI) is a derivative of epoxyeicosatrienoic acids (EETs), which are signaling molecules derived from arachidonic acid. EETs are known for their roles in various physiological processes, including inflammation, blood pressure regulation, and cellular proliferation. The silyl ether modification enhances the stability and bioavailability of the compound, making it a valuable tool in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 14(15)-Epoxyeicosatrienoic acid silyl ether typically involves the epoxidation of arachidonic acid followed by silylation. The epoxidation can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions. The resulting epoxide is then reacted with a silylating agent, such as trimethylsilyl chloride (TMSCl), in the presence of a base like pyridine to form the silyl ether derivative.
Industrial Production Methods
While the industrial production of 14(15)-Epoxyeicosatrienoic acid silyl ether is not extensively documented, the process would likely involve large-scale epoxidation and silylation reactions. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
14(15)-Epoxyeicosatrienoic acid silyl ether undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like alcohols or amines in the presence of a catalyst.
Major Products
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the compound.
Substituted Derivatives: Various functional groups can replace the silyl ether group, leading to a range of substituted products.
Aplicaciones Científicas De Investigación
14(15)-Epoxyeicosatrienoic acid silyl ether has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying epoxide chemistry.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, inflammation, and cancer.
Industry: Utilized in the development of new materials and as a stabilizing agent in various formulations.
Mecanismo De Acción
The mechanism of action of 14(15)-Epoxyeicosatrienoic acid silyl ether involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of enzymes and receptors involved in inflammation, blood pressure regulation, and cellular proliferation. The silyl ether modification enhances the stability and bioavailability of the compound, allowing for more effective interaction with its targets.
Comparación Con Compuestos Similares
14(15)-Epoxyeicosatrienoic acid silyl ether can be compared with other EET derivatives and silyl ether compounds:
Epoxyeicosatrienoic Acids (EETs): While EETs share similar biological activities, the silyl ether modification of 14(15)-Eet-SI enhances its stability and bioavailability.
Silyl Ethers: Compared to other silyl ethers, this compound offers unique advantages in terms of its biological activity and stability.
Similar Compounds
- 11(12)-Epoxyeicosatrienoic acid silyl ether
- 8(9)-Epoxyeicosatrienoic acid silyl ether
- 5(6)-Epoxyeicosatrienoic acid silyl ether
These compounds share similar structures and biological activities but differ in the position of the epoxide ring and the specific effects they exert.
Propiedades
IUPAC Name |
(5Z,8Z,11Z)-N-methylsulfonyl-13-(3-pentyloxiran-2-yl)trideca-5,8,11-trienamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO4S/c1-3-4-13-16-19-20(26-19)17-14-11-9-7-5-6-8-10-12-15-18-21(23)22-27(2,24)25/h5,7-8,10-11,14,19-20H,3-4,6,9,12-13,15-18H2,1-2H3,(H,22,23)/b7-5-,10-8-,14-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGGGACSUDOHOT-PHTXUDHCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1C(O1)CC=CCC=CCC=CCCCC(=O)NS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1C(O1)C/C=C\C/C=C\C/C=C\CCCC(=O)NS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(5-Hydroxy-3-pyridinyl)carbonyl]amino}butanoic acid](/img/structure/B570640.png)

![trans-1,2,3,4,4a,10,11,11a-Octahydro-N,N-dimethyl-5H-Dibenzo[a,d]cycloheptene-Δ5,γ-propylamine Hydro](/img/new.no-structure.jpg)



![2,6-Dimethyl-[1,3]thiazolo[4,5-f][1,3]benzoxazole](/img/structure/B570652.png)

![methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R,6R)-4-acetyloxy-6-[(2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-2-methoxycarbonyl-4-phenylmethoxyoxan-3-yl]oxy-2-(acetyloxymethyl)-5-azidooxan-3-yl]oxy-3-hydroxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate](/img/structure/B570654.png)
![[1,2]oxazolo[4,3-g][2,1]benzoxazole](/img/structure/B570655.png)
![Tert-butyl 1,6-diazaspiro[3.3]heptane-1-carboxylate](/img/structure/B570656.png)


